molecular formula C7H14O2 B14244387 (5-Ethyloxolan-3-yl)methanol CAS No. 185436-40-2

(5-Ethyloxolan-3-yl)methanol

Cat. No.: B14244387
CAS No.: 185436-40-2
M. Wt: 130.18 g/mol
InChI Key: RMZXNFFRXBMLRT-UHFFFAOYSA-N
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Description

(5-Ethyloxolan-3-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyloxolan-3-yl)methanol can be achieved through several methods. One common approach involves the ring-opening of oxirane derivatives followed by subsequent functionalization. For instance, the reaction of 3-ethyloxirane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 5-ethyloxolane-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyloxolan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-ethyloxolane-3-carboxylic acid.

    Reduction: Formation of 5-ethyloxolane-3-ol.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

(5-Ethyloxolan-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethyloxolan-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyloxolan-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (5-Phenyloxolan-3-yl)methanol: Contains a phenyl group, leading to different chemical properties and applications.

    (5-Hydroxyoxolan-3-yl)methanol: Features an additional hydroxyl group, affecting its reactivity and biological activity.

Uniqueness

(5-Ethyloxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the 5-position and hydroxymethyl group at the 3-position make it a versatile intermediate for various synthetic applications.

Properties

CAS No.

185436-40-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(5-ethyloxolan-3-yl)methanol

InChI

InChI=1S/C7H14O2/c1-2-7-3-6(4-8)5-9-7/h6-8H,2-5H2,1H3

InChI Key

RMZXNFFRXBMLRT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CO1)CO

Origin of Product

United States

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